3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-
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Overview
Description
3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- is an organic compound belonging to the naphthopyran family This compound is known for its photochromic properties, meaning it can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of phenol, acetic anhydride, and dimethyl sulfoxide under acidic conditions at low temperatures . Another method includes the condensation of propargyl alcohol and naphthol in the presence of catalytic β-cyclodextrin hydrate .
Industrial Production Methods
In industrial settings, the compound can be produced using ball-milling techniques with catalytic indium(III) chloride, which leads to high yields and minimal side products . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthopyrans, aldehydes, ketones, and alcohols .
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used in the synthesis of photochromic materials and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in smart medical devices.
Mechanism of Action
The photochromic behavior of 3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- involves the reversible transformation between a closed-ring form and an open-ring form upon exposure to light. This transformation is facilitated by the absorption of light, which induces an electronic transition and leads to the formation of colored isomers . The molecular targets and pathways involved include the excited singlet and triplet states of the molecule, which play a crucial role in the photochromic process .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-3H-benzo[f]chromene
- 3-(2-Methoxyphenyl)-3-phenyl-3H-benzo[f]chromene
- 8-Dodecyl-3,3′-diphenyl-3H-naphtho[2,1-b]pyran
Uniqueness
3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl- is unique due to its specific photochromic properties, which can be finely tuned through chemical modifications. This makes it particularly valuable for applications requiring precise control over color changes and fading kinetics .
Properties
CAS No. |
227471-74-1 |
---|---|
Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3,3-diphenylbenzo[f]chromene-8-carbaldehyde |
InChI |
InChI=1S/C26H18O2/c27-18-19-11-13-23-20(17-19)12-14-25-24(23)15-16-26(28-25,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
InChI Key |
GZNJFTCWDTYMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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